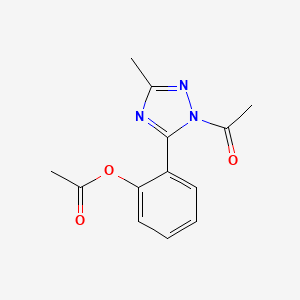

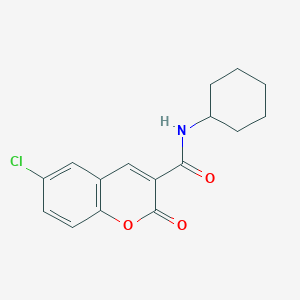

N-(2-methoxybenzyl)-3-methyl-2-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds similar to “N-(2-methoxybenzyl)-3-methyl-2-nitrobenzamide” typically involves reactions of benzenesulfonyl chloride with different amines in the presence of suitable catalysts and conditions .Molecular Structure Analysis

The molecular structure of compounds similar to “N-(2-methoxybenzyl)-3-methyl-2-nitrobenzamide” has been extensively studied using techniques such as X-ray crystallography. These studies reveal that the compound’s structure is stabilized by hydrogen bonds and π-π interactions, contributing to its stability and reactivity.Chemical Reactions Analysis

Compounds similar to “N-(2-methoxybenzyl)-3-methyl-2-nitrobenzamide” undergo various chemical reactions, such as condensation to form Schiff bases, and can participate in photophysical and photochemical processes . These reactions are crucial for the development of materials with potential applications in photodynamic therapy and as photosensitizers .Scientific Research Applications

Psychoactive Research and Toxicity Assessment

The compound SMR000198419 belongs to the NBOMe class, which includes derivatives of mescaline (2C phenethylamines) modified by the introduction of a N-2-methoxybenzyl group. These compounds exhibit potent psychedelic effects. Researchers have investigated their in vitro toxicity profile, particularly focusing on neuro- and hepatocytotoxicity . Notably:

Environmental Impact and Ecotoxicology

Future Directions

The toxicity profile of compounds similar to “N-(2-methoxybenzyl)-3-methyl-2-nitrobenzamide” is still poorly understood, despite several reports highlighting cases of acute intoxication . Therefore, further investigation on the mechanism of action, chemical, pharmacological, and toxicological properties is needed to evaluate potential harmful effects .

Mechanism of Action

Target of Action

N-(2-methoxybenzyl)-3-methyl-2-nitrobenzamide, also known as SMR000198419, primarily targets the serotonin 5-HT 2A/2C receptors . These receptors play a crucial role in the regulation of mood, anxiety, and schizophrenia, among other neurological functions .

Mode of Action

SMR000198419 acts as a potent agonist for the serotonin 5-HT 2A/2C receptors . This means it binds to these receptors and activates them, leading to a series of biochemical reactions within the cell . The addition of the N-2-methoxybenzyl moiety to the compound massively increases its binding affinity to these serotonin receptor subtypes .

Biochemical Pathways

Upon activation of the 5-HT 2A/2C receptors, SMR000198419 affects the release of several neurotransmitters, including dopamine (DA), serotonin (5-HT), acetylcholine (ACh), and glutamate . This leads to alterations in neurotransmission, affecting various neurological functions .

Pharmacokinetics

The pharmacokinetics of SMR000198419 involve its absorption, distribution, metabolism, and excretion (ADME). Peak drug concentrations were detected 30 and 60 minutes after administration in serum and brain tissue, respectively . The compound was still present in the brain 8 hours after administration . .

Result of Action

The activation of 5-HT 2A/2C receptors by SMR000198419 leads to significant changes at the molecular and cellular levels. It has been reported to induce alterations in neurotransmission, affect short-term memory, locomotor function, and anxiety . These effects are likely the result of complex interactions between neurotransmitter pathways .

Action Environment

Environmental factors can influence the action, efficacy, and stability of SMR000198419. For instance, the compound’s lipophilicity correlates with its cytotoxicity . This suggests that the compound’s interaction with its environment, including its ability to cross biological membranes, can significantly impact its pharmacological effects.

properties

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-3-methyl-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4/c1-11-6-5-8-13(15(11)18(20)21)16(19)17-10-12-7-3-4-9-14(12)22-2/h3-9H,10H2,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YATCQVIBBYAAKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)NCC2=CC=CC=C2OC)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxybenzyl)-3-methyl-2-nitrobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5729192.png)

![N'-{[(2-bromo-4-ethylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5729209.png)

![5-(4-chlorophenyl)[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B5729222.png)

![2,5-dimethoxy-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5729242.png)

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(2-methylphenoxy)acetamide](/img/structure/B5729260.png)